molecular formula C7H4ClNO2 B8615983 5-chlorofuro[2,3-c]pyridin-3(2H)-one

5-chlorofuro[2,3-c]pyridin-3(2H)-one

Cat. No.: B8615983
M. Wt: 169.56 g/mol
InChI Key: JQTPBHMIUMGLMY-UHFFFAOYSA-N
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Description

5-Chlorofuro[2,3-c]pyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a fused furan and pyridinone ring system with a chlorine substituent at the 5-position. Its molecular formula is C₇H₆ClNO₂ (MW: 171.58 g/mol), and its hydrochloride form (CAS: 106531-51-5) is commonly used in synthetic chemistry . The compound’s reactivity stems from its electron-deficient pyridinone core and the electrophilic chlorine atom, making it a versatile intermediate in pharmaceutical and materials science applications.

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

5-chlorofuro[2,3-c]pyridin-3-one

InChI

InChI=1S/C7H4ClNO2/c8-7-1-4-5(10)3-11-6(4)2-9-7/h1-2H,3H2

InChI Key

JQTPBHMIUMGLMY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC(=NC=C2O1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight (g/mol) Notable Features
5-Chlorofuro[2,3-c]pyridin-3(2H)-one C₇H₆ClNO₂ 106531-51-5 Cl at C5, ketone at C3 171.58 High electrophilicity; used in HCl salt form
7-Chloro-2-methylfuro[3,2-b]pyridine C₈H₆ClNO 16287-97-1 Cl at C7, methyl at C2 183.59 Differing ring fusion ([3,2-b] vs. [2,3-c])
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid C₈H₄ClNO₃ CID 84014751 Cl at C5, carboxylic acid at C2 197.58 Enhanced solubility due to -COOH group
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate C₉H₆ClNO₃ 1315362-16-3 Cl at C5, ester at C2 211.60 Higher lipophilicity (logP ~1.4)

Key Observations :

  • Ring Fusion Differences : The [2,3-c] fusion in this compound creates distinct electronic effects compared to [3,2-b] isomers like 7-chloro-2-methylfuro[3,2-b]pyridine, altering reactivity in substitution reactions .
  • Substituent Effects : The ketone group at C3 in this compound enhances electrophilicity, favoring nucleophilic attacks, while carboxylate derivatives (e.g., CID 84014751) exhibit improved aqueous solubility .

Comparison with Pyridazinone and Triazolopyridinone Derivatives

Table 2: Cross-Class Heterocyclic Analogs

Compound Class Example Compound (CAS) Core Structure Bioactivity/Applications
Pyridazin-3(2H)-ones 5-Chloro-6-phenylpyridazin-3(2H)-one Six-membered, two N atoms Antihypertensive agents
Triazolo[4,3-a]pyridin-3(2H)-ones 2-3-[4-(3-Bromo-phenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1263278-80-3) Fused triazole-pyridinone Dopamine receptor ligands
This compound 106531-51-5 Furan-pyridinone fusion Intermediate in kinase inhibitors

Key Observations :

  • Electronic vs. Steric Effects: Pyridazinones (e.g., compounds from ) exhibit planar structures with dual nitrogen atoms, enabling hydrogen bonding critical for enzyme inhibition. In contrast, the fused furan ring in this compound introduces steric hindrance, limiting some interactions but enhancing stability .
  • Pharmaceutical Relevance: Triazolopyridinones (e.g., ) are often functionalized with piperazine groups for CNS-targeting drugs, whereas this compound derivatives are explored as kinase inhibitor intermediates due to their rigid scaffold .

Q & A

What are the most reliable synthetic routes for 5-chlorofuro[2,3-c]pyridin-3(2H)-one, and how can reaction conditions be optimized?

Basic Synthesis
The compound can be synthesized via cyclization reactions using chloro-substituted precursors. For example, cyclization of 3-chloro-pyridazine derivatives with ethyl glycinate or chloroacetamide has been employed to form analogous furopyridinones . Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature control (60–80°C), and stoichiometric ratios of reactants. Purification often involves recrystallization from dichloromethane/hexane mixtures .

Advanced Synthesis
Challenges arise in regioselectivity during cyclization. Advanced methods use catalysts like triethylamine to direct reactivity and minimize side products . Computational tools (e.g., Molecular Operating Environment, MOE) can predict reaction pathways and optimize conditions .

How can structural ambiguities in this compound be resolved?

Basic Characterization
1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. For example, 1H NMR peaks near δ 7.0–8.0 ppm indicate aromatic protons, while carbonyl groups appear at ~170 ppm in 13C NMR . MS (ESI) typically shows [M+H]+ ions for molecular weight confirmation .

Advanced Characterization
X-ray crystallography is critical for resolving stereochemical uncertainties. Co-crystallization with heavy atoms (e.g., bromine derivatives) or use of synchrotron radiation enhances resolution .

What computational strategies are effective for studying this compound’s bioactivity?

Methodological Approach
Docking studies using Protein Data Bank (PDB) structures (e.g., mutant superoxide dismutase 1) can predict binding affinities . MOE software enables molecular dynamics simulations to assess stability in biological environments .

How should researchers address contradictions in reported bioactivity data for this compound?

Data Analysis
Replicate experiments under standardized conditions (e.g., pH 7.4 buffers, 37°C). Use orthogonal assays (e.g., enzymatic inhibition and cellular viability tests) to confirm activity . Statistical tools like Bland-Altman plots can identify systematic biases .

What analytical methods are recommended for quantifying impurities in this compound?

Method Development
HPLC with UV detection (λ = 254 nm) and LC-MS/MS are preferred. Column phases (C18 or HILIC) should be selected based on polarity. Reference standards for impurities (e.g., des-chloro derivatives) must be synthesized and characterized via NMR .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Scale-up Issues
Poor solubility in aqueous media and thermal instability during reflux are common. Solutions include using co-solvents (e.g., DMSO/water mixtures) and flow chemistry systems for precise temperature control .

How can degradation products of this compound be identified under stress conditions?

Stability Studies
Expose the compound to heat (80°C), UV light, and acidic/basic conditions. Degradation products are analyzed via UPLC-QTOF-MS and compared to synthetic impurity standards .

What biological targets are plausible for this compound based on structural analogs?

Mechanistic Exploration
Analogous triazolo-pyridinones exhibit herbicidal activity by inhibiting acetyl-CoA carboxylase , while furopyridines show CNS effects via GABA receptor modulation . Target validation requires in vitro assays (e.g., enzyme inhibition) and in vivo models .

How can regioselectivity in derivative synthesis be controlled?

Synthetic Strategy
Protecting groups (e.g., tert-butoxycarbonyl) and directing groups (e.g., nitro substituents) can guide functionalization. Computational modeling (DFT) predicts reactive sites .

What safety precautions are critical when handling this compound?

Safety Protocols
Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 hazards) . Store at 0–6°C in sealed containers to prevent degradation .

Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
1H NMR (400 MHz)Aromatic protons: δ 7.2–8.1 ppm
13C NMR (100 MHz)Carbonyl: δ 168–170 ppm
HRMS (ESI)[M+H]+: m/z 182.03 (calculated)

Table 2: Common Impurities and Analytical Methods

ImpurityDetection MethodReference Standard
Des-chloro derivativeLC-MS/MS (MRM mode)
Hydrolyzed productHPLC-UV (C18 column)

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